Protection and Deprotection Strategies: One of the main challenges in carbohydrate synthesis is the presence of multiple hydroxyl groups, which can all participate in unwanted reactions. 1,3-O-BDA offers a solution by selectively protecting the 1,3-diol functionality of D-arabitol through the formation of a benzylidene acetal. This protection allows for selective modification at other hydroxyl groups on the molecule. Subsequent treatment with mild acidic conditions can then cleave the benzylidene acetal, regenerating the free diol [].
Examples of Synthetic Applications:
Studies have utilized 1,3-O-BDA as a starting material for the synthesis of complex carbohydrates like nucleosides, which are essential components of RNA and DNA.
Due to its D-arabinose origin, 1,3-O-BDA has also been employed in the synthesis of biologically active compounds with potential therapeutic applications.
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